1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride
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Overview
Description
1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound with a molecular formula of C8H16ClNO2. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a carboxymethyl group and a methyl group. It is often used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride typically involves the reaction of piperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product. The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Water or ethanol
- Reaction time: 4-6 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or sodium acetate in aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted piperidinium salts.
Scientific Research Applications
1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
- 1-(Carboxymethyl)pyridinium chloride
- 1-(Carboxymethyl)-1-ethylpiperidin-1-ium chloride
- 1-(Carboxymethyl)-1-propylpiperidin-1-ium chloride
Comparison: 1-(Carboxymethyl)-1-methylpiperidin-1-ium chloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct physicochemical properties. Compared to its analogs, it exhibits higher solubility in water and enhanced antimicrobial activity. The presence of the carboxymethyl group also allows for better interaction with biological molecules, making it more effective in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
CAS No. |
205129-87-9 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(7-8(10)11)5-3-2-4-6-9;/h2-7H2,1H3;1H |
InChI Key |
LCEGWLIAMZQUOP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)O.[Cl-] |
Origin of Product |
United States |
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